5-methoxy-1H-indole-3-carbonitrile chemical properties
5-methoxy-1H-indole-3-carbonitrile chemical properties
An In-Depth Technical Guide to 5-Methoxy-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications
Introduction
5-Methoxy-1H-indole-3-carbonitrile is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by the indole scaffold, a privileged motif found in numerous natural products and FDA-approved drugs, which is further functionalized with a methoxy group at the 5-position and a nitrile group at the 3-position.[1][2][3][4] The electron-donating nature of the methoxy group enhances the reactivity of the indole ring, while the electron-withdrawing nitrile group provides a key synthetic handle for a wide array of chemical transformations.[2][4] This combination makes it a crucial intermediate for developing more complex molecules with potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The intrinsic properties of 5-methoxy-1H-indole-3-carbonitrile are dictated by its unique molecular architecture. The fusion of the benzene and pyrrole rings creates the electron-rich indole system, while the substituents at the C3 and C5 positions modulate its electronic character and reactivity.
Core Data
The fundamental physicochemical data for 5-methoxy-1H-indole-3-carbonitrile are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| CAS Number | 23084-36-8 | [1] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 385 °C at 760 mmHg | [1] |
| Melting Point | Not consistently reported; related indole carbonitriles melt in the 140-160 °C range. | [5] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [6] |
Structural Analysis
The key to understanding the utility of 5-methoxy-1H-indole-3-carbonitrile lies in its structure.
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Indole Core: A bicyclic aromatic heterocycle that serves as the foundation. The indole nucleus is a well-established pharmacophore.[3]
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5-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) via resonance. It increases the electron density of the entire indole ring system, making it more susceptible to electrophilic attack. This enhanced nucleophilicity is a critical aspect of its reactivity.[2]
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3-Nitrile Group (-C≡N): This is a strong electron-withdrawing group (EWG) via induction and resonance. It serves as a versatile chemical handle that can be transformed into other functional groups such as amines, amides, or carboxylic acids, providing a gateway to a diverse range of derivatives.[4]
Spectral Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 5-methoxy-1H-indole-3-carbonitrile. The following data represent the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Characteristic Features |
| ¹H NMR | ~8.3-8.6 ppm (s, 1H): N-H proton of the indole ring. ~7.0-7.5 ppm (m, 3H): Aromatic protons on the benzene portion of the indole. ~3.8-3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group. The exact shifts and coupling constants for the aromatic protons depend on the solvent used.[5] |
| ¹³C NMR | ~155 ppm: C5 carbon attached to the methoxy group. ~132 ppm: C7a quaternary carbon. ~115 ppm: Nitrile carbon (-C≡N). ~100-120 ppm: Other aromatic carbons. ~55-56 ppm: Methoxy carbon (-OCH₃).[5] |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching vibration. ~2200-2230 cm⁻¹: C≡N (nitrile) stretching, a sharp and characteristic peak. ~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1020-1050 cm⁻¹: Symmetric C-O-C stretching.[7] |
| MS (Mass Spec.) | m/z ~172.18: Molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns would involve loss of HCN and methyl radicals.[8] |
Synthesis Methodology
The synthesis of 5-methoxy-1H-indole-3-carbonitrile typically leverages the inherent reactivity of the parent 5-methoxy-1H-indole. A common and effective strategy is the direct cyanation of the indole ring at the C3 position, which is the most nucleophilic site.
Illustrative Synthesis Workflow
The diagram below outlines a general, plausible pathway for the synthesis of the title compound.
Caption: A multi-step synthesis pathway from 5-methoxyindole.
Experimental Protocol: Vilsmeier-Haack Approach
This protocol describes a reliable method for synthesizing the title compound, which proceeds through an aldehyde intermediate. The choice of the Vilsmeier-Haack reaction is based on its effectiveness for formylating electron-rich heterocycles like indoles at the C3 position.
Step 1: Formylation of 5-Methoxy-1H-indole
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Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve 5-methoxy-1H-indole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
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Incubation: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (NaOH) to pH 9-11. This hydrolyzes the intermediate iminium salt.
-
Isolation: The product, 5-methoxy-1H-indole-3-carbaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Conversion of Aldehyde to Nitrile
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Oxime Formation: Suspend the 5-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents) and heat the mixture to reflux for 1-2 hours.
-
Dehydration: After cooling, remove the solvent under reduced pressure. Add acetic anhydride (Ac₂O, 3-4 equivalents) to the crude oxime and heat to reflux for 1-3 hours. The acetic anhydride acts as a dehydrating agent to convert the oxime directly to the nitrile.
-
Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.
-
Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-methoxy-1H-indole-3-carbonitrile.
Chemical Reactivity and Derivatization
The dual functionality of 5-methoxy-1H-indole-3-carbonitrile makes it a versatile substrate for further synthetic modifications.
Caption: Reactivity map for 5-methoxy-1H-indole-3-carbonitrile.
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Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂/Raney Ni).[4] This transformation yields (5-methoxy-1H-indol-3-yl)methanamine, a key precursor for tryptamine analogs.
-
Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding 5-methoxy-1H-indole-3-carboxylic acid or the intermediate amide.[9] These carboxylic acid derivatives are also valuable in drug discovery.[3]
-
N-H Functionalization: The indole nitrogen can be deprotonated with a mild base and subsequently alkylated, acylated, or sulfonylated to introduce a variety of substituents at the N1 position.
-
Electrophilic Aromatic Substitution: Although the C3 position is blocked, the electron-rich nature of the 5-methoxyindole ring allows for further electrophilic substitution, typically directed to the C2, C4, or C6 positions depending on the reaction conditions and the directing influence of the existing substituents.[2]
Applications in Research and Drug Development
The true value of 5-methoxy-1H-indole-3-carbonitrile is realized in its application as a strategic intermediate.
-
Oncology: Derivatives of 5-methoxyindoles have demonstrated potential as antitumor agents, sometimes by inhibiting enzymes that are critical for the proliferation and survival of cancer cells.[3]
-
Infectious Diseases: The indole scaffold is a common feature in novel antimicrobial agents. Functionalization of this core structure can lead to compounds with potent antibacterial and antifungal activities.[3]
-
Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made its derivatives a major focus for treating CNS conditions. Modifications can yield compounds with activity as selective serotonin reuptake inhibitors (SSRIs) or agents targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[1][3]
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Materials Science: The conjugated π-system of the indole ring makes its derivatives useful in the development of novel materials with specific electronic or photonic properties.[1]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8°C.[1] It should be protected from light.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
References
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- 5-Methoxy-1H-indole-3-carbonitrile. LabSolutions | Lab Chemicals & Equipment.
- SAFETY DATA SHEET for Indol-5-yl methyl ether. Fisher Scientific.
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- Supporting Inform
- Synthesis, reactivity and biological properties of methoxy-activated indoles. University of Johannesburg.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.
- Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Dakenchem.
- Supporting inform
- 5-Methoxy-1H-indole-3-carboxylic acid. PubChem.
- 5-Methoxy-1H-indole-3-carbonitrile | CAS 23084-36-8. Benchchem.
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
- 1H-Indole, 5-methoxy-. NIST WebBook.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
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